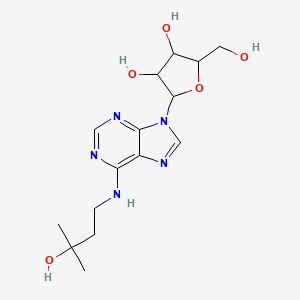
N6-(3-Hydroxy-3-methylbutyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(3-Hydroxy-3-methylbutyl)adenosine is a modified nucleoside that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy-methylbutyl group attached to the nitrogen at the sixth position of the adenosine molecule. Its distinct structure allows it to participate in a variety of biochemical processes, making it a subject of interest in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-Hydroxy-3-methylbutyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the conversion of N6-(Δ2-isopentenyl)adenosine to this compound via mild acid hydrolysis . This process involves the use of specific reagents and controlled conditions to ensure the desired modification is achieved.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: N6-(3-Hydroxy-3-methylbutyl)adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule, such as the hydroxy and methylbutyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
N6-(3-Hydroxy-3-methylbutyl)adenosine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study nucleoside metabolism and its effects on cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, in the industry, it can be used in the development of novel pharmaceuticals and biotechnological products .
Wirkmechanismus
The mechanism of action of N6-(3-Hydroxy-3-methylbutyl)adenosine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in nucleoside metabolism, thereby affecting various cellular processes. The hydroxy-methylbutyl group plays a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
N6-(3-Hydroxy-3-methylbutyl)adenosine can be compared with other modified nucleosides such as N6-methyladenosine and N6-(Δ2-isopentenyl)adenosine. While all these compounds share a common adenosine backbone, their unique modifications confer distinct properties and biological activities. For instance, N6-methyladenosine is known for its role in RNA methylation and regulation, whereas N6-(Δ2-isopentenyl)adenosine is involved in tRNA modification .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
23477-26-1 |
|---|---|
Molekularformel |
C15H23N5O5 |
Molekulargewicht |
353.37 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-[6-[(3-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-15(2,24)3-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-24H,3-5H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
ATVRAGWTDXGOIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


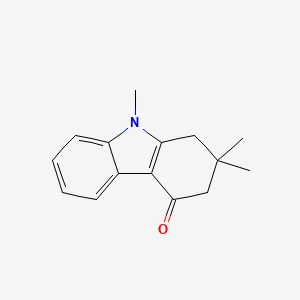
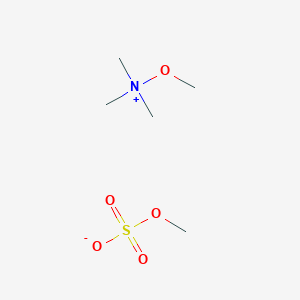
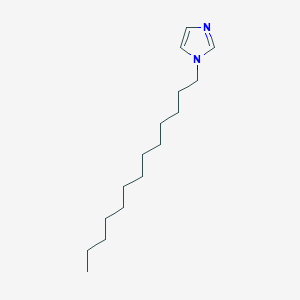
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
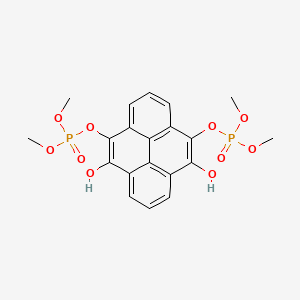

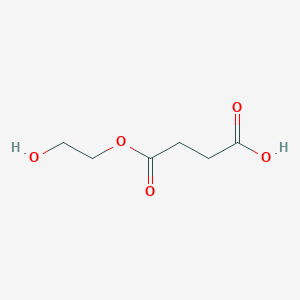
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
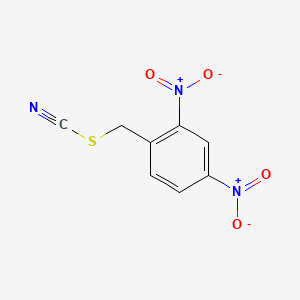

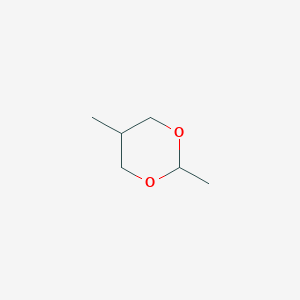
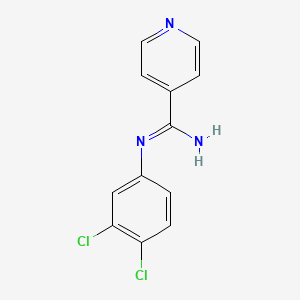
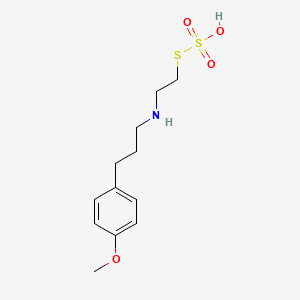
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
